molecular formula C15H10ClFN2OS B2696800 3-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-02-2

3-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2696800
CAS RN: 868371-02-2
M. Wt: 320.77
InChI Key: LHOFZWFPNPDKDC-SDXDJHTJSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, they have been identified as having antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Their molecular structure serves as a key framework for developing therapeutic agents for various diseases. The synthesis, spectroscopic, and structural properties of novel substituted benzothiazoles have been extensively explored to understand their potential as medicinal agents (Issac & Tierney, 1996), (Keri et al., 2015).

Environmental Impact and Detection

Research has also focused on the environmental impact of benzothiazole derivatives, particularly their occurrence, fate, and behavior in aquatic environments. They are considered emerging contaminants due to their widespread use in consumer products and their continuous introduction into the environment. Studies on their biodegradability and the formation of halogenated by-products emphasize the need for further research on their environmental impact and methods for their detection and removal (Haman et al., 2015).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This can involve binding to specific proteins, inhibiting enzymes, or interacting with cell membranes .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFZWFPNPDKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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